methyl 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate
Description
Methyl 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a 1,2,4-triazole derivative characterized by a triazole core substituted with a 4-methoxyphenyl group at position 4, an indol-3-yl moiety at position 5, and a methyl thioacetate ester at position 3 (via a sulfur bridge). Its structural complexity, combining electron-rich aromatic systems (indole, methoxyphenyl) and a reactive thioether-acetate group, distinguishes it from simpler triazole derivatives. Below, we provide a detailed comparison with structurally analogous compounds, emphasizing synthesis, physicochemical properties, and biological activities.
Properties
IUPAC Name |
methyl 2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-26-14-9-7-13(8-10-14)24-19(22-23-20(24)28-12-18(25)27-2)16-11-21-17-6-4-3-5-15(16)17/h3-11,21H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUADUAGLZCWJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)OC)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Indole Ring Introduction: The indole ring can be introduced via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Thioester Formation: The final step involves the formation of the thioester linkage, which can be achieved by reacting the triazole-indole intermediate with methyl bromoacetate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the thioester linkage.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives or thioesters.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that methyl 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate exhibits significant anticancer properties. A study demonstrated that compounds with similar structural features showed potent inhibitory effects on cancer cell lines such as HCT116 and MCF7. The mechanism of action may involve the modulation of specific signaling pathways related to cell proliferation and apoptosis .
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity. The presence of the indole and triazole moieties enhances its ability to interact with biological targets, potentially disrupting microbial growth. Further investigations are required to elucidate the specific mechanisms involved .
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. For instance, docking studies have indicated that it may interact with enzymes involved in inflammatory pathways or cancer progression. This makes it a candidate for developing new therapeutic agents targeting specific enzymes .
Synthesis and Evaluation of Derivatives
A series of derivatives based on this compound have been synthesized and evaluated for their biological activities. One study reported the synthesis of several analogs which were tested for anticancer activity against various cell lines. The results indicated that modifications to the triazole or indole moieties could significantly enhance biological activity .
Structure-Activity Relationship (SAR)
A structure-activity relationship study revealed that specific substitutions on the indole or triazole rings could lead to improved potency against cancer cells. For example, the introduction of different substituents on the phenyl ring was shown to affect the compound's lipophilicity and overall bioactivity .
Mechanism of Action
The mechanism of action of methyl 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The indole ring can intercalate with DNA, while the triazole ring can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Catalyst choice : InCl₃ () offers efficient S-alkylation, whereas cesium carbonate () facilitates deprotonation of thiols for nucleophilic attacks.
- Solvent systems : Polar aprotic solvents (DMF) enhance reactivity in SN2 reactions, while alcohols favor imidate formation .
Physicochemical Properties
Data from analogous compounds suggest trends in solubility, stability, and reactivity:
- Lipophilicity: The target compound’s 4-methoxyphenyl and indole groups likely confer moderate lipophilicity (logP ~3–4), comparable to ethoxyphenyl analogs but higher than pyridine-containing derivatives . Thioacetate esters generally exhibit higher solubility in polar organic solvents (e.g., DMSO, methanol) than non-esterified triazoles .
Stability :
Crystallinity :
Biological Activity
Methyl 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a complex organic compound characterized by a unique structure that combines an indole ring, a methoxyphenyl group, and a triazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer, antimicrobial, and enzyme inhibitory properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H18N4O3S. The compound features several functional groups that contribute to its biological activity:
- Indole Ring : Known for its role in various biological activities, including anticancer effects.
- Triazole Ring : A versatile scaffold in medicinal chemistry, often associated with antifungal and antibacterial properties.
- Methoxy Group : Enhances the electronic properties and solubility of the compound.
Anticancer Activity
Research has indicated that compounds containing the 1,2,4-triazole scaffold exhibit significant anticancer properties. For instance, a study highlighted that derivatives of 1,2,4-triazoles demonstrated potent activity against various cancer cell lines. This compound is hypothesized to exert its anticancer effects through mechanisms such as:
- Inhibition of DNA synthesis : The indole moiety may intercalate with DNA.
- Enzyme inhibition : The triazole ring can interact with enzymes involved in cancer cell proliferation.
A specific case study reported an IC50 value of 4.363 μM for related triazole compounds against human colon cancer (HCT116) cell lines, indicating significant potential for further development .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Studies have shown that triazole derivatives possess broad-spectrum activity against bacteria and fungi. For example:
| Compound | MIC (μM) | Target Organisms |
|---|---|---|
| This compound | 0.046–3.11 | MRSA, E. coli |
| Vancomycin | 0.68 | MRSA |
| Ciprofloxacin | 2.96 | E. coli |
The above table illustrates the comparative potency of this compound against resistant strains compared to standard antibiotics .
The mechanism by which this compound exerts its biological effects is multifaceted:
- DNA Intercalation : The indole component may insert itself between base pairs in DNA.
- Enzyme Interaction : The triazole ring can form hydrogen bonds with active sites on enzymes crucial for cellular functions.
- Reactive Oxygen Species (ROS) : Induction of oxidative stress may lead to apoptosis in cancer cells.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare methyl 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate?
- Answer: The compound is typically synthesized via cyclocondensation of thiosemicarbazides or by reacting 5-substituted-1,2,4-triazole-3-thiols with methyl chloroacetate under alkaline conditions. For example, heating 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazole-3-thiones with monochloroacetic acid in an equimolar alkali medium (e.g., NaOH) yields thioacetic acid derivatives, which are esterified to the final product . Characterization involves elemental analysis, IR spectroscopy, and HPLC for purity validation .
Q. How can researchers validate the purity and structural identity of this compound?
- Answer: Use a combination of chromatographic (HPLC-DAD) and spectroscopic techniques. IR confirms functional groups (e.g., C=S, C-O ester), while NMR (¹H/¹³C) verifies substituent positions. Elemental analysis ensures stoichiometric accuracy. For purity, HPLC with UV detection (e.g., λ = 254 nm) is recommended, with mass balance studies confirming degradation stability .
Q. What are the key stability concerns for this compound under experimental storage conditions?
- Answer: Hydrolytic degradation is a major issue, particularly in acidic/alkaline media. Accelerated stability studies (e.g., 40°C/75% RH) show degradation into thioacetic acid derivatives. Store in inert, anhydrous environments (e.g., desiccated at -20°C) and monitor via HPLC to track impurity profiles .
Advanced Research Questions
Q. How can the synthetic route be optimized to improve yield and reduce byproducts?
- Answer: Optimize solvent polarity (e.g., absolute ethanol or propanol) and reaction time. Catalytic amounts of dry HCl in alcohol media enhance cyclization efficiency. Post-synthesis, recrystallization from ethanol or DMF/acetic acid mixtures improves purity. Kinetic studies under reflux conditions (3–5 hours) help identify optimal reaction endpoints .
Q. What strategies enhance the aqueous solubility of this compound for pharmacological testing?
- Answer: Convert the free acid form (post-ester hydrolysis) into water-soluble salts. Sodium or potassium salts are prepared by neutralizing the acid with NaOH/KOH. Metal complexes (e.g., Zn²⁺, Cu²⁺) can also improve solubility and bioavailability, as demonstrated for similar triazole derivatives .
Q. How do structural modifications (e.g., substituents on the triazole ring) affect biological activity?
- Answer: Methoxy groups at the 4-phenyl position enhance antimicrobial activity due to increased electron-donating effects. Replacements with electron-withdrawing groups (e.g., Cl) or bulky substituents (e.g., phenethyl) alter logP values and membrane permeability. Systematic SAR studies using MIC assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) are critical .
Q. What analytical techniques are suitable for quantifying degradation products in stability studies?
- Answer: LC-MS/MS with electrospray ionization (ESI) identifies degradation pathways (e.g., ester hydrolysis to thioacetic acid). Use a C18 column with gradient elution (acetonitrile/0.1% formic acid) for separation. Quantify impurities against validated calibration curves, ensuring mass balance ≥98% .
Q. How can researchers resolve contradictions in biological activity data across similar triazole derivatives?
- Answer: Standardize assay protocols (e.g., broth microdilution per CLSI guidelines) and control variables like inoculum size and solvent (DMSO ≤1%). Cross-validate results with structural analogs (e.g., 4-(2-methylcyclohexyl) or 4-amino substitutions) to isolate substituent-specific effects. Statistical analysis (e.g., ANOVA) identifies significant activity differences .
Methodological Insights from Evidence
- Synthesis Optimization: highlights the use of absolute alcohol solvents and dry HCl for imidate formation, yielding amorphous products with >95% purity after recrystallization.
- Degradation Analysis: ’s Table 1 shows 100% mass balance in degradation studies, emphasizing the need for rigorous HPLC monitoring.
- Salt Formation: details metal salt synthesis (Fe²⁺, Cu²⁺, Zn²⁺) via sulfate precipitation, improving solubility for in vivo applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
